molecular formula C9H7ClN4O B2403662 1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carbaldehyde oxime CAS No. 338419-19-5

1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carbaldehyde oxime

Cat. No.: B2403662
CAS No.: 338419-19-5
M. Wt: 222.63
InChI Key: KCXHNZGGTPMYAO-VZUCSPMQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Chlorophenyl)-1H-1,2,3-triazole-4-carbaldehyde oxime is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of a chlorophenyl group, a triazole ring, and an oxime functional group

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: It has shown potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.

    Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

The future research directions for this compound could include further exploration of its potential uses, based on its structural features and reactivity. For example, if it shows promising biological activity, it could be studied further as a potential pharmaceutical compound .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carbaldehyde oxime typically involves the following steps:

    Formation of the Triazole Ring:

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic substitution reaction using a suitable chlorinated aromatic compound.

    Oxime Formation: The final step involves the conversion of the aldehyde group to an oxime using hydroxylamine under basic conditions.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Chlorophenyl)-1H-1,2,3-triazole-4-carbaldehyde oxime can undergo various chemical reactions, including:

    Oxidation: The oxime group can be oxidized to form nitrile oxides.

    Reduction: The oxime group can be reduced to form amines.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products:

    Oxidation: Nitrile oxides.

    Reduction: Amines.

    Substitution: Substituted triazole derivatives.

Comparison with Similar Compounds

1-(4-Chlorophenyl)-1H-1,2,3-triazole-4-carbaldehyde oxime can be compared with other triazole derivatives and oxime compounds:

    Similar Compounds: Examples include 1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carbaldehyde and 1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carbaldehyde hydrazone.

    Uniqueness: The presence of both the triazole ring and the oxime group in this compound provides unique chemical reactivity and potential biological activity compared to other similar compounds.

Properties

IUPAC Name

(NE)-N-[[1-(4-chlorophenyl)triazol-4-yl]methylidene]hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN4O/c10-7-1-3-9(4-2-7)14-6-8(5-11-15)12-13-14/h1-6,15H/b11-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCXHNZGGTPMYAO-VZUCSPMQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C=C(N=N2)C=NO)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1N2C=C(N=N2)/C=N/O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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